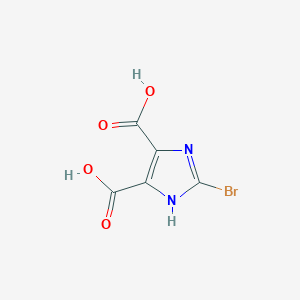

2-bromo-1H-imidazole-4,5-dicarboxylic acid

Descripción general

Descripción

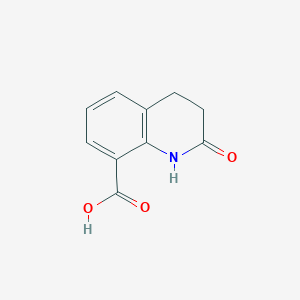

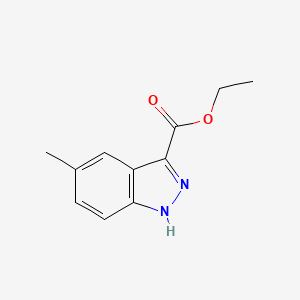

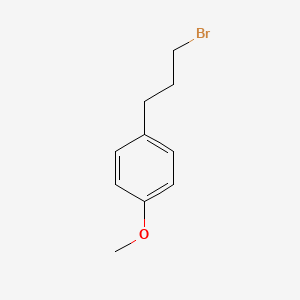

“2-bromo-1H-imidazole-4,5-dicarboxylic acid” is a chemical compound with the molecular formula C5H3BrN2O4 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “2-bromo-1H-imidazole-4,5-dicarboxylic acid” consists of a five-membered imidazole ring substituted with bromine and carboxylic acid groups . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “2-bromo-1H-imidazole-4,5-dicarboxylic acid”, specific properties such as melting point, boiling point, and density are not provided in the retrieved data .Aplicaciones Científicas De Investigación

Antidepressant Activity

Research has indicated that derivatives of 2-bromo-1H-imidazole-4,5-dicarboxylic acid possess antidepressant activity. In a study, compounds were synthesized and their structures confirmed through various methods such as elemental analysis and NMR spectral data. The antidepressant activity of these compounds was assessed through tail suspension and forced swimming tests. The results showed significant antidepressant activity in male mice after intraperitoneal injection. Notably, one of the compounds exhibited anxiolytic effects and reduced locomotor activity significantly, highlighting its potential in depression treatment without causing sedation or stimulation (Khaliullin et al., 2017).

Biomimetic Complexes

Imidazole-4,5-dicarboxylic acid is recognized for its utility in biomimetic complexes due to the presence of multiple carboxyl groups in varying orientations. A study involved the synthesis of Cu(II) and Ni(II) complexes with the imidazole-4,5-dicarboxylic acid ligand. These complexes were characterized and their stability assessed through thermoanalytical techniques, revealing their potential in biomimetic applications (Materazzi, Foti, & Crea, 2013).

Proton Conduction in Supramolecules

The multifunctional organic ligand 2-(o-bromo)phenyl-4,5-imidazole dicarboxylic acid was used to synthesize three-dimensional supramolecular complexes. These complexes exhibited significant proton conductivity under different temperature and relative humidity conditions. The study detailed the role of hydrogen bonding nets within the complexes in achieving high conductivity, suggesting their application in proton conduction-related technologies (Chen et al., 2018).

Coordination Polymers

Imidazole-4,5-dicarboxylic acid and its derivatives have been extensively used in the synthesis of coordination polymers. These compounds exhibit versatile bridging coordination modes and the potential to act as hydrogen-bonding donors and acceptors, leading to the formation of complex structures with unique properties. The ability to form diverse coordination polymers underlines the versatility of 2-bromo-1H-imidazole-4,5-dicarboxylic acid in material science and its potential in various applications (Liu et al., 2018).

Safety And Hazards

Direcciones Futuras

Imidazole derivatives have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the future directions for “2-bromo-1H-imidazole-4,5-dicarboxylic acid” could involve further exploration of its potential uses in these areas.

Propiedades

IUPAC Name |

2-bromo-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O4/c6-5-7-1(3(9)10)2(8-5)4(11)12/h(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSCVXBTBVMWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563634 | |

| Record name | 2-Bromo-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-1H-imidazole-4,5-dicarboxylic acid | |

CAS RN |

773099-17-5 | |

| Record name | 2-Bromo-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.